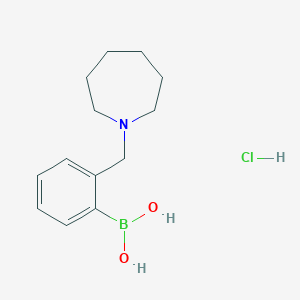
(2-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride typically involves the following steps:
Formation of the Azepane Substituent: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane precursor reacts with a benzyl halide derivative.
Boronic Acid Introduction: The phenyl ring is then functionalized with a boronic acid group using a palladium-catalyzed borylation reaction. This step often employs bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of {2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or an alkyl group.
Substitution: The azepane moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Phenol Derivatives: From oxidation reactions.
Boronate Esters: From reduction reactions.
Functionalized Azepanes: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules .
Biology
In biological research, this compound is explored for its potential as a molecular probe. The boronic acid group can interact with diols, making it useful for detecting carbohydrates and other biomolecules.
Medicine
In medicine, boronic acid derivatives are investigated for their potential as enzyme inhibitors. {2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride may serve as a lead compound for developing new drugs targeting specific enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity allows for the creation of materials with tailored properties.
Mécanisme D'action
The mechanism of action of {2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The azepane moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the azepane substituent, making it less versatile in certain applications.
Benzylboronic Acid: Similar structure but without the azepane ring, leading to different reactivity and applications.
Azepane Derivatives: Compounds with azepane rings but without the boronic acid group, limiting their use in Suzuki-Miyaura reactions.
Uniqueness
{2-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride stands out due to the combination of the boronic acid group and the azepane moiety. This unique structure allows for diverse reactivity and applications across multiple fields, from organic synthesis to medicinal chemistry.
Propriétés
Formule moléculaire |
C13H21BClNO2 |
|---|---|
Poids moléculaire |
269.58 g/mol |
Nom IUPAC |
[2-(azepan-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H20BNO2.ClH/c16-14(17)13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15;/h3-4,7-8,16-17H,1-2,5-6,9-11H2;1H |
Clé InChI |
JTNQPHLJKFYAAP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CN2CCCCCC2)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



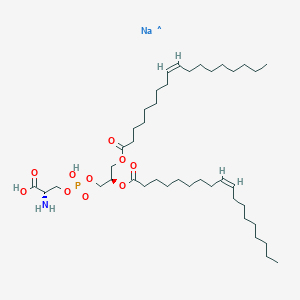
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
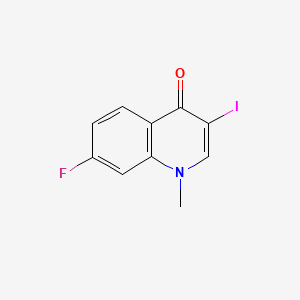
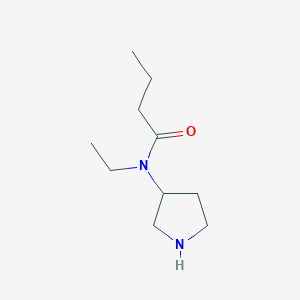
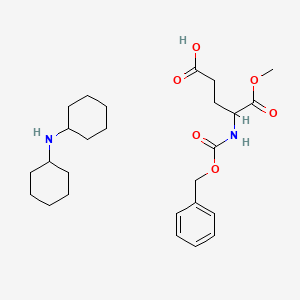




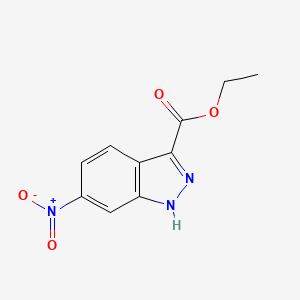
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
